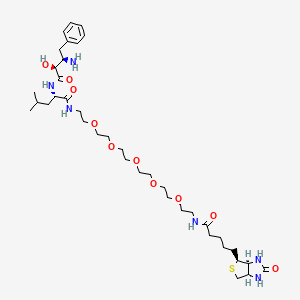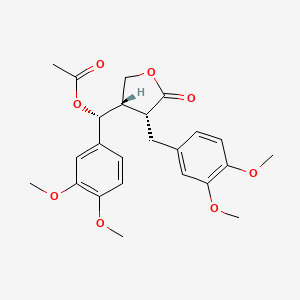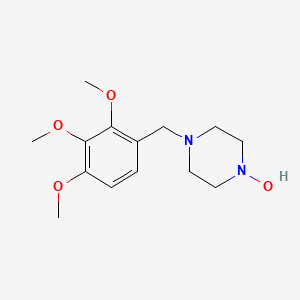
Trimetazidine-N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimetazidine-N-oxide is the major active metabolite of Trimetazidine. Trimetazidine is a selective long-chain inhibitor of 3-ketoyl coenzyme A thiolase, which has anti-oxidant, anti-inflammatory, antinociceptive, and gastroprotective properties . This compound retains these properties and is primarily used in research settings to explore its potential therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trimetazidine-N-oxide typically involves the oxidation of Trimetazidine. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to achieve the desired oxidation state .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through crystallization or chromatography to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions: Trimetazidine-N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions.
Reduction: It can be reduced back to Trimetazidine using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Further oxidized derivatives.
Reduction: Trimetazidine.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Trimetazidine-N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its effects on cellular metabolism and oxidative stress.
Medicine: Explored for its potential therapeutic benefits in conditions such as ischemic heart disease, heart failure, and endothelial dysfunction
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Wirkmechanismus
Trimetazidine-N-oxide exerts its effects by inhibiting the enzyme 3-ketoyl coenzyme A thiolase, which plays a crucial role in fatty acid oxidation. By inhibiting this enzyme, this compound shifts cellular metabolism from fatty acid oxidation to glucose oxidation, which is more efficient under ischemic conditions. This shift helps to reduce oxidative stress and improve cellular energy production .
Vergleich Mit ähnlichen Verbindungen
Trimetazidine: The parent compound, which shares similar properties but is less potent.
N-acetylcysteine: Another compound with antioxidant properties, but with a different mechanism of action.
Ranolazine: A compound used to treat angina, which also affects cellular metabolism but through different pathways
Uniqueness: Trimetazidine-N-oxide is unique in its ability to selectively inhibit 3-ketoyl coenzyme A thiolase, making it particularly effective in reducing oxidative stress and improving cellular energy production under ischemic conditions. This specificity sets it apart from other compounds with similar therapeutic effects .
Eigenschaften
Molekularformel |
C14H22N2O4 |
|---|---|
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
1-hydroxy-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C14H22N2O4/c1-18-12-5-4-11(13(19-2)14(12)20-3)10-15-6-8-16(17)9-7-15/h4-5,17H,6-10H2,1-3H3 |
InChI-Schlüssel |
MDAXOLBRJMFWDT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Tert-butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B12429953.png)
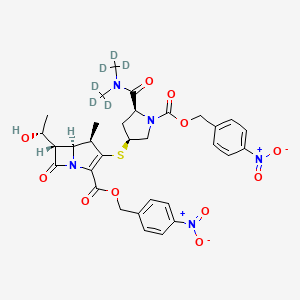

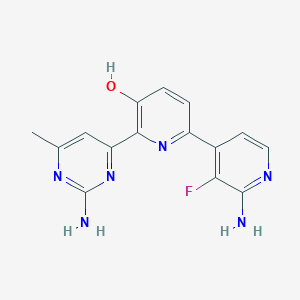
![2,6-Dichloro-3-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B12429981.png)
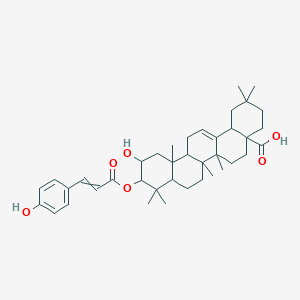
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18,19-trihydroxy-12-[(2R)-1-(4-hydroxycyclohexyl)propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12429999.png)
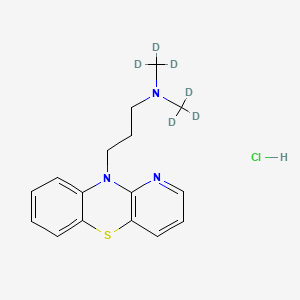
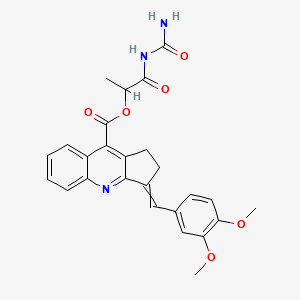
![(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide;acetic acid](/img/structure/B12430014.png)
